Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

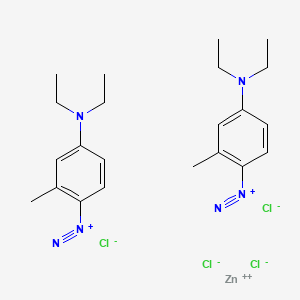

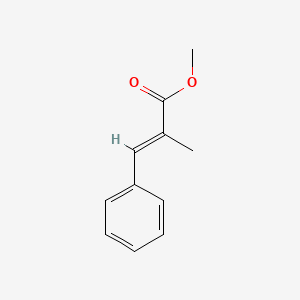

Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium, also known as Ti(O-iPr)(acac)2(OEt), is a metal-organic compound that contains titanium as the central atom. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Scientific Research Applications

Antitumor Activity

Budotitane, a novel titanium complex, has demonstrated considerable antitumor activity in preclinical studies. Clinical phase I and pharmacokinetic trials have been performed, indicating its potential for cancer therapy. However, the maximum tolerated dose was determined to be 230 mg/m^2 due to dose-limiting cardiac arrhythmia toxicity (Schilling et al., 1995).

Material Science Applications

In the field of materials science, a solution-processable titanium chelate was used as a cathode buffer layer in polymer solar cells, demonstrating a significant improvement in power conversion efficiency. This study underscores the potential of titanium complexes in enhancing the performance of solar energy devices (Tan et al., 2007).

Thermal Decomposition for MOCVD

The thermal decomposition mechanism of a specific titanium source, methylpentanediolbis(methoxyethoxytetramethylheptanatedionato)titanium, has been investigated for metallorganic chemical vapor deposition (MOCVD) of titanium-containing oxide films. This research provides insights into the thermal stability and decomposition pathways of titanium complexes used in thin-film deposition processes (Nakamura et al., 2004).

Polymer Degradation Studies

Studies on the thermal decomposition of bisphenol A-based polyetherurethanes blown with pentane have revealed the thermal and pyrolytical behavior of such materials. This research contributes to our understanding of the stability and degradation pathways of polyurethanes, which can inform the development of more durable and sustainable polymeric materials (Kulesza et al., 2006).

Mechanism of Action

Target of Action

Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium, also known as TI-ACA 105 , is an organometallic compound It is known to be used as a precursor for catalysts in various organic synthesis reactions .

Mode of Action

The compound can interact with active groups in substrates and inks, initiating cross-linking reactions . This results in an increase in molecular weight, thereby enhancing various properties such as heat resistance, chemical resistance, water resistance, and drying .

Biochemical Pathways

It is known to be involved in various organic synthesis reactions, such as carbonylation and coupling reactions .

Pharmacokinetics

It is known to be soluble in common organic solvents .

Result of Action

The result of the action of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is the enhancement of the properties of polymers, coatings, and other high molecular weight materials . It improves their performance by increasing their molecular weight through cross-linking reactions .

Action Environment

The action of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is influenced by environmental factors. It has good thermal stability and can decompose at high temperatures . It is soluble in common organic solvents , and its solubility in water is 1000g/L at 25℃ . It should be handled in a well-ventilated area and stored properly to prevent dangerous reactions with other substances .

Biochemical Analysis

Biochemical Properties

Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. The compound’s interaction with enzymes often involves the formation of transient complexes, which can alter the enzyme’s activity and specificity. For instance, it can act as a Lewis acid, coordinating with electron-rich sites on biomolecules and stabilizing reaction intermediates .

Cellular Effects

The effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby influencing the transcriptional activity of various genes .

Molecular Mechanism

At the molecular level, Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exerts its effects through several mechanisms. It can bind to biomolecules, forming stable complexes that alter their function. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. The compound can also induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes. These molecular interactions are crucial for the compound’s role in biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s biological activity .

Metabolic Pathways

Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound can act as a catalyst in metabolic reactions, facilitating the conversion of substrates into products. Its role in metabolic pathways is crucial for maintaining cellular homeostasis and supporting various physiological functions .

Transport and Distribution

The transport and distribution of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and cellular effects, as it needs to reach specific sites within the cell to exert its functions .

Subcellular Localization

Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its role in cellular processes. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its use in biochemical applications .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium can be achieved through a reaction between titanium isopropoxide and acetylacetone in the presence of ethanol. The resulting intermediate can then be reacted with propan-2-ol and ethyl acetoacetate to yield the final product.", "Starting Materials": [ "Titanium isopropoxide", "Acetylacetone", "Ethanol", "Propan-2-ol", "Ethyl acetoacetate" ], "Reaction": [ "Step 1: Mix titanium isopropoxide and acetylacetone in a 1:2 molar ratio in a round-bottom flask.", "Step 2: Add ethanol to the flask and stir the mixture at room temperature for 2 hours.", "Step 3: Remove the solvent under reduced pressure to obtain an intermediate product.", "Step 4: Dissolve the intermediate product in propan-2-ol and add ethyl acetoacetate to the solution.", "Step 5: Heat the mixture at 80°C for 4 hours under reflux.", "Step 6: Cool the mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with cold propan-2-ol and dry it under vacuum to obtain the final product." ] } | |

CAS RN |

68586-02-7 |

Molecular Formula |

C15H26O6Ti |

Molecular Weight |

350.23 g/mol |

IUPAC Name |

ethanolate;(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/2C5H8O2.C3H7O.C2H5O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3,6H,1-2H3;3H,1-2H3;2H2,1H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |

InChI Key |

XUGKUYCHIIOUBD-VGKOASNMSA-L |

Isomeric SMILES |

CC[O-].CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |

SMILES |

CC[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |

Canonical SMILES |

CC[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.